Etamsylate

Description

Properties

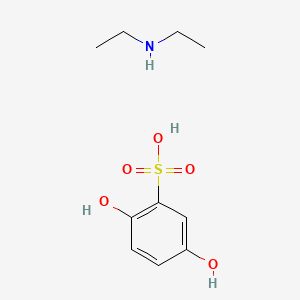

IUPAC Name |

2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGOLJKPSFNJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045559 | |

| Record name | Ethamsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2624-44-4 | |

| Record name | Etamsylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethamsylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamsylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethamsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamsylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etamsylate's Mechanism of Action in Capillary Bleeding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamsylate is a synthetic hemostatic agent utilized in the management of capillary bleeding. Its efficacy is attributed to a multi-faceted mechanism of action that enhances primary hemostasis. This technical guide provides an in-depth exploration of the molecular and cellular processes influenced by this compound, focusing on its interactions with platelets, the vascular endothelium, and the prostaglandin synthesis pathway. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of hemostasis.

Core Mechanism of Action

This compound exerts its hemostatic effect primarily by strengthening capillary walls and enhancing platelet adhesiveness, thereby reducing bleeding time and blood loss from small vessels.[1][2] Its mechanism is independent of the coagulation cascade and is centered on the initial stages of hemostasis. The core actions of this compound can be categorized into three main areas: potentiation of platelet function, restoration of endothelial integrity, and modulation of prostanoid synthesis.

Enhancement of Platelet Adhesion and Aggregation

This compound has been shown to improve platelet adhesiveness, a critical step in the formation of the primary hemostatic plug.[1][3] This is achieved, in part, through the promotion of P-selectin-dependent mechanisms.[3]

-

P-selectin Expression: this compound enhances the expression of P-selectin on the surface of both platelets and endothelial cells.[4] P-selectin is a cell adhesion molecule that mediates the initial tethering of platelets to leukocytes and the endothelium at sites of vascular injury.[5] This increased expression facilitates the interaction between platelets, leukocytes, and the vessel wall, contributing to the formation of platelet-leukocyte aggregates.[5][6]

-

Platelet-Leukocyte Aggregates: Studies have demonstrated that this compound significantly increases the formation of platelet-leukocyte aggregates in a model of vascular injury.[5] This interaction is crucial for amplifying the inflammatory and pro-thrombotic response at the site of bleeding.

Restoration of Capillary Resistance and Endothelial Integrity

This compound is known to increase the resistance of capillaries, making them less prone to bleeding.[1][7] This effect is attributed to its influence on the vascular endothelium.

-

Capillary Wall Stability: The drug is believed to enhance the stability of the capillary wall, although the precise molecular mechanism remains to be fully elucidated.[1][8] It has been suggested that this compound may influence the synthesis of hyaluronic acid, a key component of the extracellular matrix that contributes to the structural integrity of blood vessels.[2]

-

Antiangiogenic Effects: Recent research has unveiled an antiangiogenic role for this compound. It has been shown to inhibit the fibroblast growth factor (FGF) signaling pathway, which is crucial for angiogenesis.[9] By decreasing the phosphorylation of Akt and Erk1/2, downstream effectors in the FGF signaling cascade, this compound can inhibit endothelial cell migration and tubulogenesis, processes essential for the formation of new blood vessels.[9][10] This antiangiogenic activity may contribute to the stabilization of the microvasculature and the reduction of bleeding from fragile, newly formed capillaries.

Modulation of Prostaglandin Synthesis

This compound influences the synthesis of prostaglandins, a group of lipid compounds with diverse effects on platelet function and vascular tone.[7][11]

-

Inhibition of Prostacyclin (PGI2) Synthesis: A key aspect of this compound's mechanism is the inhibition of prostacyclin (PGI2) synthesis.[1][12] Prostacyclin is a potent inhibitor of platelet aggregation and a vasodilator.[13][14] By reducing PGI2 levels, this compound shifts the balance towards a more pro-aggregatory and vasoconstrictive state at the site of injury, thereby promoting hemostasis.

-

Mechanism of Inhibition: this compound is suggested to act by inhibiting the activity of prostacyclin synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to PGI2.[11] It is believed to have no direct anti-cyclooxygenase (COX) activity.[11] In addition to inhibiting prostacyclin synthase, this compound has also been shown to inhibit endoperoxide reductase, endoperoxide isomerase, and thromboxane synthetase.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various experimental studies on the effects of this compound.

Table 1: Effect of this compound on Platelet Function

| Parameter | Experimental Model | This compound Concentration | Observed Effect | Reference |

| Platelet-Leukocyte Aggregates | Whole-blood perfusion through a damaged rabbit aorta | 20 µM | 48 ± 21% increase above control | [5] |

| 40 µM | 45 ± 26% increase above control | [5] | ||

| P-selectin Expression (Platelets) | Whole blood flow cytometry | Not specified | Increase from 2% to 4-5% of platelets expressing P-selectin (p < 0.05) | [4] |

| Immunofluorescence of isolated human platelets | 1 µM | 39% enhancement (p < 0.01) | [4] | |

| 10 µM | 75-90% maximal enhancement | [4] | ||

| P-selectin Glycoprotein Ligand 1 (PSGL-1) Fluorescence Signal (Leukocytes) | Isolated human leukocytes | ≥ 1 µM | 100-200% increase | [5] |

| ¹⁴C-etamsylate Binding (Leukocyte Plasma Membranes) | Isolated human leukocyte plasma membranes | Not specified | Up to 660 pmol/mg protein | [5] |

Table 2: Effect of this compound on Endothelial Cells

| Parameter | Experimental Model | this compound Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Wound Healing (HUVECs) | In vitro wound healing assay | 10 µM | Significant delay in wound closure (p = 0.021 at 3h, p = 0.026 at 6h) |[9] | | Tubulogenesis (HUVECs) | In vitro Matrigel tubulogenesis assay | 50 µM | 24% decrease in tube formation (p = 0.046) |[9] | | | | 100 µM | 51% decrease in tube formation (p = 0.0001) |[9] | | Akt Phosphorylation (HUVECs) | Western Blot | 10-100 µM | Dose-dependent decrease in pAkt1 levels |[9] | | ERK2 Phosphorylation (HUVECs) | Western Blot | 50-100 µM | Decrease in pERK2 levels |[9] |

Table 3: Effect of this compound on Prostaglandin Synthesis

| Prostaglandin | Experimental Model | This compound Concentration | Observed Effect | Reference |

| 6-oxo-PGF1α (stable metabolite of PGI2) | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |

| PGF2α | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |

| PGE2 | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |

| Thromboxane B2 | Microsomes of pregnant human myometrium | Increasing concentrations | Inhibition of synthesis | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Studies of Transendothelial Migration for Biological and Drug Discovery [frontiersin.org]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 7. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and assay of prostacyclin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 11. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assays to examine endothelial cell migration, tube formation, and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Guide to Flow Cytometry Markers [bdbiosciences.com]

- 14. The basis examination of leukocyte-platelet aggregates with CD45 gating as a novel platelet activation marker - PubMed [pubmed.ncbi.nlm.nih.gov]

Etamsylate's Dual Action on Hemostasis: A Technical Guide to its Effects on Platelet Adhesiveness and Capillary Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamsylate, a synthetic hemostatic agent, has been utilized in clinical practice for the prevention and management of capillary bleeding. Its efficacy is attributed to a dual mechanism of action: the enhancement of platelet adhesiveness and the restoration of capillary resistance. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: A Two-Pronged Approach

This compound's hemostatic properties are not mediated through the coagulation cascade but rather by influencing the initial stages of hemostasis. It primarily acts on two fronts:

-

Enhancement of Platelet Adhesiveness: this compound promotes the adhesion of platelets to the subendothelium at the site of vascular injury. This is largely achieved by increasing the expression of P-selectin on the surface of both platelets and endothelial cells[1][2][3][4]. P-selectin is a crucial cell adhesion molecule that facilitates the initial tethering and rolling of platelets and leukocytes, a critical step in the formation of a hemostatic plug[5].

-

Increased Capillary Resistance: The drug is believed to strengthen the capillary wall, thereby reducing its fragility and permeability[1][6][7]. While the precise molecular mechanism is not fully elucidated, it is proposed that this compound may influence the integrity of the endothelial cell layer and the surrounding basement membrane.

Quantitative Effects of this compound on Platelet Function

Several studies have quantified the impact of this compound on various aspects of platelet function. The following tables summarize these findings for ease of comparison.

Table 1: Effect of this compound on P-Selectin Expression

| Cell Type | This compound Concentration | Method | Key Finding | Reference |

| Human Platelets (in whole blood) | Not specified | Flow Cytometry | Increase in P-selectin expressing platelets from 2% to 4-5% (p < 0.05) | [3][4] |

| Isolated Human Platelets | 1 µM | Immunofluorescence | 39% enhancement of P-selectin expression (p < 0.01) | [3][4] |

| Isolated Human Platelets | 10 µM | Immunofluorescence | 75-90% maximal enhancement of P-selectin expression | [3][4] |

| SVAREC Endothelial Cells | 1 µM - 10 µM | Not specified | Similar enhancement of P-selectin expression as in isolated platelets | [3] |

Table 2: Effect of this compound on Platelet-Leukocyte Aggregation

| Experimental Condition | This compound Concentration | Key Finding | Reference |

| Whole-blood perfusion through a damaged vessel | 20 µM | 48 ± 21% increase in platelet-leukocyte aggregates above control | [8][9] |

| Whole-blood perfusion through a damaged vessel | 40 µM | 45 ± 26% increase in platelet-leukocyte aggregates above control | [8][9] |

Table 3: Effect of this compound on Bleeding Time

| Study Population | Dosage | Key Finding | Reference |

| 60 patients (most with tuberculosis) | 250 mg every 6 hours (oral) for 2 days | 33.8% reduction in mean bleeding time | [10] |

| 60 patients (most with tuberculosis) | 500 mg x 2 (intramuscular) | 32.9% reduction in mean bleeding time | [10] |

Signaling Pathways and Molecular Mechanisms

P-Selectin Upregulation and Platelet Adhesion

This compound's pro-adhesive effects are closely linked to the upregulation of P-selectin. While the exact receptor for this compound on platelets and endothelial cells remains to be definitively identified, studies suggest the binding of this compound to a membrane protein initiates a signaling cascade leading to the translocation of P-selectin to the cell surface[3][4][8]. This increased surface expression of P-selectin enhances the capture of platelets and leukocytes, facilitating the formation of a primary hemostatic plug. Furthermore, this compound has been shown to increase the expression of P-selectin glycoprotein ligand 1 (PSGL-1) on leukocytes, further promoting platelet-leukocyte interactions[8][9].

Proposed signaling pathway for this compound-induced P-selectin expression.

Inhibition of Prostacyclin Synthesis

Another key aspect of this compound's mechanism is its inhibitory effect on prostacyclin (PGI2) synthesis[6]. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation[11]. By reducing the production of prostacyclin, this compound shifts the local balance towards a more pro-thrombotic environment at the site of injury, thereby facilitating platelet aggregation and adhesion. It is suggested that this compound does not act on cyclooxygenase (COX) but rather inhibits prostacyclin synthetase and other downstream enzymes in the prostaglandin synthesis pathway[12].

References

- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent | Semantic Scholar [semanticscholar.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Prostacyclin - Wikipedia [en.wikipedia.org]

- 12. [Ethamsylate and capillary fragility in diabetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of P-selectin in the Hemostatic Activity of Etamsylate: A Technical Guide

Introduction

Etamsylate is a synthetic hemostatic agent utilized for the prophylaxis and management of capillary hemorrhage.[1][2] Its mechanism of action has been a subject of extensive research, with evidence pointing towards its role in the initial stages of hemostasis: enhancing platelet adhesiveness and restoring capillary resistance.[1][2] A pivotal component of this mechanism is the interaction of this compound with P-selectin, a cell adhesion molecule crucial for the inflammatory and hemostatic processes.[1][2] This technical guide provides an in-depth analysis of the role of P-selectin in this compound's therapeutic effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.

Core Mechanism of Action: this compound and Primary Hemostasis

This compound's primary hemostatic effect is not on the coagulation cascade but rather on the initial platelet plug formation and vascular integrity.[1][3] It is understood to act by:

-

Improving Platelet Adhesiveness: this compound enhances the ability of platelets to adhere to one another and to the subendothelial matrix at the site of vascular injury.[1][2][4]

-

Restoring Capillary Resistance: The drug is believed to stabilize the capillary endothelium, reducing bleeding from small vessels.[1][3]

Recent investigations have elucidated that these actions are significantly mediated through the modulation of P-selectin expression on the surface of both platelets and endothelial cells.[1][2][5]

P-selectin: A Key Mediator in Hemostasis and Inflammation

P-selectin (CD62P) is a member of the selectin family of cell adhesion molecules.[6] It is stored in the alpha-granules of platelets and the Weibel-Palade bodies of endothelial cells.[6][7] Upon activation by various stimuli, P-selectin is rapidly translocated to the cell surface.[6][8]

Once expressed, P-selectin mediates the initial tethering and rolling of leukocytes on activated platelets and endothelium by binding to its primary ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[6][9] This interaction is a critical first step in leukocyte recruitment to sites of injury and inflammation, and it also facilitates the formation of platelet-leukocyte aggregates, which contribute to the stability of the hemostatic plug.[6][9]

This compound-Induced P-selectin Expression: The Evidence

Seminal studies have provided direct evidence that this compound enhances the membrane expression of P-selectin, thereby promoting the adhesive functions central to its hemostatic activity.

Quantitative Data on P-selectin Upregulation

The effects of this compound on P-selectin expression have been quantified in several key studies. The data consistently demonstrates a significant, though modest, increase in P-selectin on the surface of both platelets and endothelial cells upon exposure to the drug.

| Experimental Model | This compound Concentration | Observation | Significance (p-value) | Reference |

| Human Whole Blood (Flow Cytometry) | Not specified | Increase in P-selectin expressing platelets from 2% to 4-5% | < 0.05 | [5] |

| Isolated Human Platelets (Immunofluorescence) | 1 µM | 39% enhancement of P-selectin expression | < 0.01 | [5] |

| Isolated Human Platelets (Immunofluorescence) | 10 µM | 75-90% maximal enhancement of P-selectin expression | Not specified | [5] |

| SV40-transformed Aortic Rat Endothelial Cells (SVAREC) | Not specified | Similar results to those observed in human platelets | Not specified | [5] |

Table 1: Effect of this compound on P-selectin Expression.

Further studies have investigated the downstream consequences of this P-selectin upregulation, particularly the formation of platelet-leukocyte aggregates, which is a direct result of P-selectin interacting with its ligand, PSGL-1.

| Experimental Model | This compound Concentration | Observation | Significance (p-value) | Reference |

| Whole-blood perfusion through damaged rabbit aorta | 20 µM | 48 ± 21% increase in platelet-leukocyte aggregates above control | Not specified | [9] |

| Whole-blood perfusion through damaged rabbit aorta | 40 µM | 45 ± 26% increase in platelet-leukocyte aggregates above control | Not specified | [9] |

| Isolated Leukocytes | ≥ 1 µM | 100-200% increase in PSGL-1 fluorescence signal | Not specified | [9] |

Table 2: Effect of this compound on P-selectin Mediated Cell Aggregation.

Binding Studies

To understand the initial interaction of this compound with cells, radioligand binding assays were performed. These studies indicate that this compound specifically binds to a protein receptor on the surface of platelets, endothelial cells, and leukocytes, without significant uptake into the cell.[5][9][10] This binding event is believed to trigger the signaling cascade that leads to P-selectin expression.[5][10]

| Cell Type | Ligand | Key Finding | Reference |

| Platelets and Endothelial Cells | ¹⁴C-ethamsylate | Specific binding to cell membranes without significant internalization. | [5] |

| Leukocyte Plasma Membranes | ¹⁴C-ethamsylate | Specific binding up to 660 pmol/mg protein. | [9] |

Table 3: this compound Binding to Cell Membranes.

Signaling Pathways and Experimental Workflows

The relationship between this compound, P-selectin, and hemostasis can be visualized through signaling pathways and experimental workflows.

Caption: Proposed signaling pathway for this compound-induced P-selectin expression.

References

- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of P-Selectin in the Development of Hemostasis Disorders in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platelets roll on stimulated endothelium in vivo: an interaction mediated by endothelial P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Discovery and chemical properties of 2,5-dihydroxy-benzene-sulfonate diethylammonium salt

An In-depth Technical Guide on 2,5-Dihydroxy-benzene-sulfonate Diethylammonium Salt (Ethamsylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-benzene-sulfonate diethylammonium salt, widely known as Ethamsylate, is a synthetic hemostatic agent.[1] First discovered in 1959, it has been in clinical use for decades to manage capillary bleeding.[1] Its primary indications include the treatment of dysfunctional uterine bleeding (menorrhagia), prevention of periventricular hemorrhage in very low birth weight infants, and control of surgical or post-surgical capillary bleeding.[1][2] This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, and mechanism of action for researchers and professionals in drug development.

Discovery and Nomenclature

Ethamsylate was developed by Delalande (France) in 1965.[3] It is the salt formed between 2,5-dihydroxybenzenesulfonic acid and the organic base diethylamine.[4]

-

Chemical Name: 2,5-dihydroxybenzenesulfonate diethylammonium salt

-

Synonyms: Ethamsylate, Etamsylate, Diethylammonium 2,5-dihydroxybenzenesulfonate[1][5]

-

CAS Number: 2624-44-4

Chemical and Physical Properties

Ethamsylate is a white or almost white crystalline powder.[6][7] It is known to be hygroscopic and may deteriorate when exposed to light.[8]

Quantitative Data

The following table summarizes the key quantitative properties of Ethamsylate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₅S | [9] |

| Molecular Weight | 263.31 g/mol | [9] |

| Melting Point | 127-134 °C | [6] |

| Solubility | Very soluble in water; Freely soluble in methanol; Soluble in ethanol; Practically insoluble in methylene chloride; Soluble in DMSO (53 mg/mL) | [6][9][10] |

| UV Absorption Maximum (λ_max) | 300 nm (in distilled water) | [7][11] |

| pKa (predicted for parent acid) | -0.51 ± 0.30 | [3] |

| LogP (predicted for parent acid) | -1.42 | [12] |

Note: pKa and LogP values are for the parent acid, 2,5-dihydroxybenzenesulfonic acid, and are predicted values.

Spectroscopic Data

-

¹H NMR, ¹³C NMR, and Mass Spectrometry: Detailed experimental data for ¹H NMR, ¹³C NMR, and mass spectrometry of Ethamsylate are not widely reported in the available literature.

Experimental Protocols: Synthesis of Ethamsylate

The synthesis of Ethamsylate can be achieved through the sulfonation of a hydroquinone precursor followed by salt formation with diethylamine. The following protocol is a consolidated representation based on patented synthesis routes.[13][14]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Ethamsylate.

Detailed Methodology

Step 1: Preparation of 2,5-dihydroxybenzenesulfonic acid [14]

-

To a suitable reaction vessel, add hydroquinone and an organic solvent (e.g., an alkane or haloalkane) in a mass ratio of approximately 1:3 to 1:5.

-

Heat the mixture to reflux to azeotropically remove any water.

-

Cool the anhydrous mixture to 10-15 °C.

-

Slowly add chlorosulfonic acid, maintaining the temperature below 20 °C. The mass ratio of chlorosulfonic acid to hydroquinone should be approximately 1:1 to 1.1:1.

-

After the addition is complete, gradually raise the temperature to between 30-90 °C and maintain for several hours until the reaction is complete (monitored by a suitable method like TLC).

-

The resulting product is the intermediate, 2,5-dihydroxybenzenesulfonic acid.

Step 2: Preparation of Crude Ethamsylate [14]

-

Cool the reaction mixture containing 2,5-dihydroxybenzenesulfonic acid to approximately 25 °C.

-

Slowly add diethylamine to the mixture. The mass ratio of 2,5-dihydroxybenzenesulfonic acid to diethylamine is typically between 2:1 and 1:1.

-

Upon completion of the neutralization reaction, cool the mixture to induce crystallization of the crude Ethamsylate.

-

Isolate the crude product by filtration and wash with a suitable solvent.

Step 3: Purification [13]

-

Recrystallize the crude Ethamsylate from a suitable solvent, such as absolute ethanol.

-

Dissolve the crude product in the hot solvent, treat with activated carbon if necessary to decolorize, and filter while hot.

-

Allow the filtrate to cool to form purified crystals of Ethamsylate.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanism of Action

The hemostatic effect of Ethamsylate is primarily focused on the initial stages of hemostasis, specifically by enhancing platelet adhesion and preserving capillary integrity, without affecting the coagulation cascade.[1][2]

Signaling and Action Pathway

Caption: Proposed mechanism of action for Ethamsylate.

Detailed Description of Mechanisms

-

Enhancement of Platelet Adhesiveness: Ethamsylate promotes the expression of P-selectin on the surface of platelets.[1][15] P-selectin is a cell adhesion molecule that plays a crucial role in the initial tethering and adhesion of platelets to the site of vascular injury and to other circulating cells like leukocytes.[1] This action enhances the formation of the primary platelet plug.[1][2]

-

Inhibition of Prostacyclin (PGI₂) Synthesis: Ethamsylate inhibits the synthesis of prostacyclin, a potent inhibitor of platelet aggregation and a vasodilator.[4][15][16] By reducing PGI₂ levels, Ethamsylate shifts the local balance towards a pro-aggregatory and vasoconstrictive state at the site of injury, further contributing to hemostasis.

-

Restoration of Capillary Resistance: The drug is believed to act on the capillary endothelium, increasing its resistance and reducing permeability.[4][17] One proposed mechanism for this is the upregulation of hyaluronic acid synthesis, a key glycosaminoglycan in the extracellular matrix that contributes to the structural integrity of the capillary wall.[17]

Conclusion

Ethamsylate is a well-established hemostatic agent with a mechanism of action centered on improving capillary integrity and platelet function. For researchers and drug development professionals, its unique mode of action, which does not involve the systemic coagulation cascade, presents an interesting profile for managing capillary bleeding. Further research into its specific molecular targets could provide deeper insights and potentially broaden its therapeutic applications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-dihydroxybenzenesulphonic acid | 88-46-0 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mims.com [mims.com]

- 6. uspbpep.com [uspbpep.com]

- 7. pharmascigroup.us [pharmascigroup.us]

- 8. chembk.com [chembk.com]

- 9. This compound | 2624-44-4 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pharmascigroup.us [pharmascigroup.us]

- 12. 2,5-Dihydroxybenzenesulfonic acid | SIELC Technologies [sielc.com]

- 13. CN104447428A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. CN102942509B - Synthetic method of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. sphinxsai.com [sphinxsai.com]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

Etamsylate's influence on prostaglandin synthesis and platelet aggregation

An In-depth Technical Guide on Etamsylate's Influence on Prostaglandin Synthesis and Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic hemostatic agent utilized in the prevention and management of capillary hemorrhage. Its mechanism of action is multifaceted, primarily involving the enhancement of platelet adhesiveness and the restoration of capillary endothelial resistance. A significant aspect of its functionality lies in its influence on the arachidonic acid cascade, specifically its effects on prostaglandin synthesis and the subsequent impact on platelet aggregation. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and laboratory workflows.

Influence on Prostaglandin Synthesis

This compound's role in hemostasis is closely linked to its modulation of prostanoid synthesis. Prostanoids, including prostaglandins and thromboxanes, are lipid mediators derived from arachidonic acid that play crucial roles in platelet function and vascular tone. The balance between pro-aggregatory thromboxane A2 (TXA2) and anti-aggregatory prostacyclin (PGI2) is vital for maintaining vascular homeostasis.

Mechanism of Action

Studies suggest that this compound does not directly inhibit the cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Instead, its influence appears to be on the downstream enzymes responsible for the synthesis of specific prostanoids. Research indicates that this compound inhibits the activity of prostacyclin synthetase, endoperoxide reductase, endoperoxide isomerase, and thromboxane synthetase.[1] This leads to a reduction in the synthesis of both prostacyclin (measured as its stable metabolite 6-oxo-PGF1 alpha) and thromboxane A2 (measured as thromboxane B2), as well as other prostaglandins like PGF2 alpha and PGE2.[1] The inhibitory effect of this compound on prostaglandin biosynthesis has been shown to be concentration-dependent.[1] A key action of this compound is the reduction of prostacyclin (PGI2) synthesis, a potent inhibitor of platelet aggregation.[2]

Quantitative Data on Prostaglandin Inhibition

The following table summarizes the quantitative data available on the inhibitory effects of this compound on prostaglandin synthesis.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | 0.5 mM | Microsomes of pregnant human myometrium | [3] |

Experimental Protocol: In Vitro Prostaglandin Synthesis Inhibition Assay

A common method to assess the inhibition of prostaglandin synthesis involves the use of microsomal preparations from relevant tissues.

1.3.1. Materials

-

Tissue source (e.g., pregnant human myometrium)

-

Homogenization buffer (e.g., Tris-HCl buffer)

-

Radiolabeled arachidonic acid (e.g., [1-14C]arachidonic acid)

-

This compound solutions of varying concentrations

-

Indomethacin (as a positive control)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter

1.3.2. Methodology

-

Microsome Preparation: The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in prostaglandin-synthesizing enzymes.

-

Incubation: The microsomal preparation is incubated with [1-14C]arachidonic acid in the presence of various concentrations of this compound or a control vehicle. A known COX inhibitor like indomethacin is often used as a positive control.

-

Extraction: The reaction is stopped, and the prostaglandins are extracted from the aqueous phase using an organic solvent.

-

Separation and Quantification: The extracted prostaglandins are separated by thin-layer chromatography. The radioactive spots corresponding to different prostaglandins (e.g., 6-oxo-PGF1α, PGF2α, PGE2, TXB2) are identified and quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each prostaglandin is calculated relative to the control, and the IC50 value (the concentration of this compound that causes 50% inhibition) can be determined.

Visualization: Arachidonic Acid Cascade and this compound's Site of Action

Caption: this compound's proposed sites of action in the arachidonic acid cascade.

Influence on Platelet Aggregation

This compound's hemostatic effect is also attributed to its direct influence on platelet function, particularly adhesion and aggregation.

Mechanism of Action

This compound promotes platelet adhesion and facilitates aggregation.[4][5] It appears to enhance platelet responses to specific agonists. Studies have shown that this compound potentiates platelet aggregation induced by arachidonic acid, thromboxane A2, collagen, and the calcium ionophore A23187.[6] However, it does not seem to enhance aggregation induced by ADP and epinephrine.[6] This suggests that this compound's mechanism may involve amplifying signaling pathways downstream of certain platelet receptors, particularly those linked to thromboxane A2 and intracellular calcium mobilization.[6]

Furthermore, this compound has been shown to promote P-selectin-dependent platelet adhesive mechanisms.[2][7] P-selectin is a cell adhesion molecule expressed on the surface of activated platelets and endothelial cells, facilitating platelet-leukocyte interactions. This compound has been observed to increase the formation of platelet-leukocyte aggregates, particularly in the context of vascular injury.[7][8]

Quantitative Data on Platelet Aggregation Enhancement

The following tables summarize the quantitative data on the effects of this compound on platelet aggregation.

Table 2.1: Effect of this compound on Platelet-Leukocyte Aggregates

| This compound Concentration | Increase in Platelet-Leukocyte Aggregates (above control) | Condition | Reference |

| 20 µM | 48 ± 21% | Whole-blood perfusion through a damaged vessel | [7][8] |

| 40 µM | 45 ± 26% | Whole-blood perfusion through a damaged vessel | [7][8] |

Table 2.2: Effect of this compound on Agonist-Induced Platelet Aggregation

| Agonist/Parameter | % Increase in Aggregation/Activity | Condition | Reference |

| PAF Receptor Activity | 9.1% | Post-etamsylate administration | [9][10] |

| Thromboxane Prostanoid Receptor Activity | 7.9% | Post-etamsylate administration | [9][10] |

| Glycoprotein VI Receptor (Collagen) Activity | 22.8% | Post-etamsylate administration | [9][10] |

| This compound-induced Aggregation | 10.4% | In vitro addition of this compound | [9][10] |

| ADP-induced Aggregation (Amplitude) | 16.9% | Simultaneous incubation with this compound and ADP | [10] |

| ADP-induced Aggregation (Slope) | 60.0% | Simultaneous incubation with this compound and ADP | [10] |

| ADP-induced Aggregation (AUC) | 54.7% | Simultaneous incubation with this compound and ADP | [10] |

Experimental Protocol: Platelet Aggregation Assay

Light transmission aggregometry (LTA) is the gold standard for assessing platelet aggregation in vitro.

2.3.1. Materials

-

Whole blood from healthy donors

-

Anticoagulant (e.g., sodium citrate)

-

Centrifuge

-

Platelet aggregometer

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid, thromboxane A2 analog)

-

This compound solutions

2.3.2. Methodology

-

Plasma Preparation: Whole blood is collected in an anticoagulant. Platelet-rich plasma (PRP) is prepared by slow centrifugation of the whole blood. Platelet-poor plasma (PPP) is obtained by a subsequent high-speed centrifugation of the remaining blood. PPP is used to set the 100% aggregation baseline in the aggregometer.

-

Assay Procedure: A sample of PRP is placed in a cuvette in the aggregometer and warmed to 37°C. A baseline of light transmission is established.

-

Agonist Addition: A platelet agonist is added to the PRP to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

Data Recording: The change in light transmission is recorded over time, generating an aggregation curve.

-

This compound Effect: To test the effect of this compound, PRP is pre-incubated with the drug for a specific period before the addition of the agonist. The resulting aggregation curve is compared to the control (agonist alone).

-

Data Analysis: The maximum aggregation percentage, the slope of the aggregation curve, and the area under the curve (AUC) are calculated to quantify the extent and rate of platelet aggregation.

Visualization: Platelet Aggregation Workflow and Signaling

Caption: Workflow for a typical platelet aggregation assay using LTA.

References

- 1. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethamsylate | Prostaglandin Receptor | TargetMol [targetmol.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Effects of this compound on platelet functions and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]

Foundational Research on the Antihemorrhagic Properties of Etamsylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamsylate is a synthetic antihemorrhagic agent utilized in the management of capillary bleeding. Its therapeutic efficacy is attributed to a multifactorial mechanism of action that primarily involves enhancing platelet adhesiveness and restoring capillary endothelial resistance. This technical guide provides an in-depth review of the foundational research on this compound's antihemorrhagic properties. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the core signaling pathways and mechanisms through structured diagrams. The objective is to offer a comprehensive resource for researchers and professionals engaged in hemostasis research and drug development.

Core Mechanism of Action

This compound's primary hemostatic effect is achieved through two main pathways: action on the initial stages of hemostasis and modulation of prostaglandin synthesis.[1] It operates by improving platelet adhesiveness and reinforcing the stability of the capillary endothelium.[2][3]

-

Enhancement of Platelet Adhesion: this compound promotes the adhesion of platelets to the site of vascular injury, which is a critical initial step in the formation of a hemostatic plug.[3][4] Recent studies have indicated that this is facilitated through a P-selectin-dependent mechanism.[1][5] P-selectin is a cell adhesion molecule expressed on the surface of activated platelets and endothelial cells, and by enhancing its expression, this compound improves the recruitment and aggregation of platelets at the injury site.[5][6]

-

Increased Capillary Resistance: The drug strengthens the capillary walls, making them less susceptible to rupture and leakage.[2][3] This angioprotective effect is believed to be related to its action on hyaluronic acid, a key component of the extracellular matrix that maintains the structural integrity of blood vessels.[3][7]

-

Inhibition of Prostaglandin Synthesis: this compound also modulates the biosynthesis of prostaglandins that are involved in platelet disaggregation and vasodilation.[2][7] Specifically, it has been shown to inhibit the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][7] By reducing PGI2 levels, this compound shifts the balance towards a more pro-aggregatory and vasoconstrictive state, favoring hemostasis.

Signaling Pathways and Molecular Interactions

The molecular interactions of this compound are complex and involve multiple components of the hemostatic system. The following diagrams illustrate the key pathways.

Caption: this compound's dual-action mechanism on platelet adhesion and prostaglandin synthesis.

Quantitative Data from Experimental Studies

The following tables summarize the quantitative effects of this compound observed in various experimental and clinical settings.

Table 1: Effect of this compound on Bleeding Time

| Study Type | Subject | Dosage | Bleeding Time Reduction | Reference |

| Animal Study | Dogs | 20 mg/kg IV | 40% | [8] |

| Human Trial | Patients with primary menorrhagia | 500 mg, 4 times daily | 50% reduction in menstrual blood loss | [9] |

| Human Trial | Patients with I.U.C.D. menorrhagia | 500 mg, 4 times daily | 19% reduction in menstrual blood loss | [9] |

| Animal Study | Beagles with gingival bleeding | Oral administration | 65% of treated group showed reduction | [8] |

Table 2: Effect of this compound on Platelet and Leukocyte Aggregation

| Parameter | Condition | This compound Concentration | Observation | Reference |

| Platelet-Leukocyte Aggregates | After whole-blood perfusion through damaged vessel | 20 µM | 48% increase above control | [6] |

| Platelet-Leukocyte Aggregates | After whole-blood perfusion through damaged vessel | 40 µM | 45% increase above control | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols from key studies on this compound.

Protocol 1: In Vitro Inhibition of Prostaglandin Biosynthesis

-

Objective: To determine the effect of this compound on prostaglandin (PG) biosynthesis in pregnant human myometrium microsomes.

-

Methodology:

-

Microsomal fractions were prepared from biopsies of pregnant human myometrium.

-

Microsomes were incubated with arachidonic acid as a substrate.

-

Varying concentrations of this compound were added to the incubation mixture.

-

The synthesis of various prostaglandins (6-oxo-PGF1α, PGF2α, PGE2) and thromboxane B2 was measured.

-

The inhibitory effects of this compound were compared to those of indomethacin, a known cyclo-oxygenase inhibitor.

-

-

Key Findings: this compound inhibited the synthesis of all measured prostanoids in a dose-dependent manner, suggesting it acts by inhibiting prostacyclin synthetase, endoperoxide reductase, endoperoxide isomerase, and thromboxane synthetase, rather than cyclo-oxygenase itself.[10]

Protocol 2: Assessment of Platelet-Leukocyte Aggregate Formation

-

Objective: To investigate the effect of this compound on platelet-leukocyte aggregate formation in a model of vascular injury.

-

Methodology:

-

Human whole blood was incubated with this compound at various concentrations.

-

The blood was then perfused through a damaged rabbit aorta segment to simulate vascular injury.

-

Platelet-leukocyte aggregates were quantified using flow cytometry.

-

Parallel experiments were conducted to measure the binding of radiolabeled ¹⁴C-etamsylate to isolated leukocyte plasma membranes and the expression of P-selectin glycoprotein ligand 1 (PSGL-1).

-

-

Key Findings: this compound significantly increased platelet-leukocyte aggregates after perfusion through a damaged vessel.[6] It was also found to bind specifically to leukocyte plasma membranes and enhance the expression of PSGL-1, supporting its role in promoting heterotypic cell adhesion.[6]

Arachidonic Acid Cascade and this compound's Point of Intervention

The balance between pro-aggregatory thromboxane A2 (TXA2) and anti-aggregatory prostacyclin (PGI2), both derived from arachidonic acid, is pivotal in hemostasis.[11][12] this compound influences this balance.

Caption: this compound's inhibitory effect on the prostacyclin synthesis pathway.

Conclusion

The foundational research on this compound delineates its role as a hemostatic agent with a unique mechanism of action centered on the primary phase of hemostasis. By enhancing platelet adhesion through P-selectin dependent pathways and reinforcing capillary integrity, it effectively reduces bleeding from small vessels.[1][5][6] Furthermore, its inhibitory action on prostacyclin synthesis contributes to a pro-hemostatic environment.[7][10] The compiled data and protocols in this guide serve as a foundational resource for further investigation into this compound's therapeutic potential and for the development of novel antihemorrhagic agents. The visual representations of its mechanisms of action provide a clear framework for understanding its complex interactions within the hemostatic cascade.

References

- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Ethamsylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. researchgate.net [researchgate.net]

- 6. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. A New Approach to Treat Spontaneous Hemorrhages - EVECC 2022 Congress - VIN [vin.com]

- 9. A double-blind trial of ethamsylate in the treatment of primary and intrauterine-device menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as inhibitor of prostaglandin biosynthesis in pregnant human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A possible role of thromboxane A2 (TXA2) and prostacyclin (PGI2) in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Etamsylate in a Rat Model of Surgical Hemorrhage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamsylate is a synthetic hemostatic agent utilized in the management of capillary bleeding.[1] Its mechanism of action involves enhancing platelet adhesiveness and restoring capillary resistance.[1] this compound has been shown to promote P-selectin-dependent platelet adhesive mechanisms, which is a key step in primary hemostasis.[1][2] Furthermore, it is understood to inhibit the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, thereby favoring vasoconstriction and platelet plug formation.[3][4]

These application notes provide a detailed protocol for evaluating the hemostatic efficacy of this compound in a rat model of surgical hemorrhage. The protocol is based on a standardized tail transection bleeding time assay, a common and reproducible method for assessing hemostatic agents.[5]

Mechanism of Action Signaling Pathway

The hemostatic effect of this compound is multifactorial, primarily targeting the initial stages of hemostasis. The proposed signaling pathway involves the following key steps:

Experimental Protocol: Rat Tail Transection Bleeding Time Assay

This protocol details the procedure for inducing a controlled surgical hemorrhage in rats and assessing the hemostatic effect of this compound.

1. Animals

-

Species: Sprague-Dawley rats

-

Weight: 200-250 g

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

2. Materials

-

This compound solution for injection

-

Sterile saline (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail)[6]

-

Ophthalmic ointment

-

Surgical clippers or depilatory cream

-

Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

-

Sterile gauze

-

Scalpel or sharp sterile blade

-

37°C water bath

-

50 mL conical tube or beaker

-

Stopwatch

-

Animal warming pad

3. Experimental Workflow

4. Procedure

-

Animal Preparation:

-

House rats in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Fast animals for 2-3 hours before the procedure, with continued access to water.[6]

-

-

Anesthesia and Pre-operative Care:

-

Anesthetize the rat using an approved protocol (e.g., isoflurane induction at 4-5% and maintenance at 1-2%, or intraperitoneal injection of ketamine/xylazine).[7]

-

Apply ophthalmic ointment to both eyes to prevent corneal desiccation.

-

Administer pre-emptive analgesia as per your institution's guidelines.

-

Maintain the animal's body temperature using a warming pad.

-

-

This compound Administration:

-

Divide animals into treatment and control groups.

-

Administer this compound intravenously (IV) via the tail vein or intraperitoneally (IP).

-

Treatment Group: Administer this compound at a dose of 10-100 mg/kg. A dose-response study may include doses of 25, 50, and 100 mg/kg.[6][8]

-

Control Group: Administer an equivalent volume of sterile saline.

-

Allow 30 minutes for the drug to take effect before inducing hemorrhage.[3]

-

-

Surgical Hemorrhage Induction (Tail Transection):

-

Place the distal portion of the rat's tail in a 37°C water bath for 2-3 minutes to standardize temperature and induce vasodilation.

-

Gently dry the tail.

-

Using a sharp, sterile scalpel, transect the tail 3-5 mm from the tip.

-

Immediately immerse the transected tail into a pre-weighed tube containing 37°C saline.[8]

-

-

Measurement of Hemostatic Parameters:

-

Bleeding Time: Start a stopwatch immediately after transection. Record the time until bleeding ceases for a continuous period of 30 seconds. The observation period is typically 20-30 minutes.[8]

-

Blood Loss: After the observation period, remove the tail from the saline. The total blood loss can be quantified by measuring the change in weight of the tube containing the saline and blood, or by measuring the hemoglobin concentration of the solution.[9]

-

-

Post-operative Care:

-

After the measurement period, ensure hemostasis is achieved by applying gentle pressure with sterile gauze. Cauterization may be used if necessary.

-

Administer post-operative analgesics as required.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Provide supportive care, including fluid replacement if significant blood loss occurred.

-

House animals individually in a clean cage with easy access to food and water.

-

Monitor the animal daily for at least 3 days for any signs of distress or complications.

-

Data Presentation

Quantitative data should be summarized in a structured table for clear comparison between treatment and control groups.

| Group | Dose (mg/kg) | Route of Administration | Bleeding Time (seconds) | Blood Loss (g) | Percent Reduction in Bleeding Time vs. Control |

| Control | N/A | IV/IP | Mean ± SEM | Mean ± SEM | N/A |

| This compound | 10 | IP | Mean ± SEM | Mean ± SEM | % |

| This compound | 30 | IP | Mean ± SEM | Mean ± SEM | % |

| This compound | 25 | IV | Mean ± SEM | Mean ± SEM | % |

| This compound | 50 | IV | Mean ± SEM | Mean ± SEM | % |

| This compound | 100 | IV | Mean ± SEM | Mean ± SEM | % |

Note on Expected Outcomes:

-

A study in a rat spinal cord injury model with hemorrhage demonstrated that intravenous administration of this compound at 0.1 g/kg (100 mg/kg) resulted in a significant reduction in the hemorrhage area.[6]

-

In a rat model where bleeding was induced by heparin, systemic administration of this compound at 10 mg/kg and 30 mg/kg significantly prevented the heparin-induced increase in bleeding time.[8]

Safety and Toxicology Data

It is crucial to be aware of the toxicological profile of this compound when designing experiments.

| Species | Route of Administration | LD50 |

| Rat | Oral | 7,500 mg/kg |

| Rat | Intravenous | 1,350 mg/kg |

| Rat | Subcutaneous | 5,250 mg/kg |

| Rat | Intramuscular | > 4,000 mg/kg |

Data sourced from Merck Safety Data Sheet.[1]

Conclusion

This protocol provides a comprehensive framework for investigating the hemostatic properties of this compound in a rat model of surgical hemorrhage. The tail transection bleeding time assay is a reliable method for quantifying the effects of hemostatic agents. The provided dosage ranges are based on existing literature and can be adapted for dose-response studies. Adherence to proper surgical and post-operative care guidelines is essential for animal welfare and the generation of reproducible data. The expected outcome is a dose-dependent reduction in bleeding time and blood loss in this compound-treated animals compared to controls, consistent with its known mechanism of action.

References

- 1. Operations & Post Op Care [estellesandford.co.uk]

- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

- 3. az.research.umich.edu [az.research.umich.edu]

- 4. An experimental rat model of hilar splenic vessel ligation versus splenectomy for spleen trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.journalagent.com [pdf.journalagent.com]

- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]

- 7. kentscientific.com [kentscientific.com]

- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Measurement of Etamsylate's Effect on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamsylate is a hemostatic agent utilized to prevent and manage hemorrhages by enhancing platelet adhesiveness and restoring capillary resistance.[1][2] Its mechanism of action involves the potentiation of platelet aggregation, a critical process in thrombosis and hemostasis. Understanding the nuanced effects of this compound on platelet function is paramount for its clinical application and for the development of novel hemostatic therapies.

These application notes provide detailed protocols for in vitro assays designed to measure the effect of this compound on platelet aggregation. The methodologies described herein leverage two gold-standard techniques: Light Transmission Aggregometry (LTA) and Flow Cytometry. Additionally, this document elucidates the signaling pathways implicated in this compound's mechanism of action and presents quantitative data from relevant studies in a clear, tabular format.

Key Mechanisms of Action

This compound's pro-aggregatory effects are believed to be mediated through several interconnected pathways:

-

Enhanced P-selectin Expression: this compound has been shown to increase the expression of P-selectin on the surface of platelets.[3][4] P-selectin is a cell adhesion molecule that plays a crucial role in the initial tethering and aggregation of platelets at the site of vascular injury.[5]

-

Modulation of the Arachidonic Acid Pathway: Evidence suggests that this compound enhances the platelet response to thromboxane A2 (TXA2), a potent platelet agonist derived from arachidonic acid.[3][6] However, it does not appear to significantly affect the overall metabolism of arachidonic acid itself.[3][6]

-

Interaction with G-Protein Coupled Receptors (GPCRs): this compound's pro-aggregatory effects are mediated, at least in part, through GPCRs on the platelet surface.[2][7][8] It exhibits a synergistic effect when combined with other platelet agonists that act via GPCRs, such as ADP.[2]

Data Presentation

The following tables summarize quantitative data from studies investigating the in vitro effects of this compound on platelet function.

Table 1: Effect of this compound on P-selectin Expression

| Assay Type | This compound Concentration | Agonist | Endpoint Measured | Result | Reference |

| Whole Blood Flow Cytometry | Not specified | None | Percentage of P-selectin positive platelets | Increase from 2% to 4-5% (p < 0.05) | [3][4] |

| Immunofluorescence | 1 µM | None | Enhancement of P-selectin expression | 39% increase (p < 0.01) | [3][4] |

| Immunofluorescence | 10 µM | None | Maximal enhancement of P-selectin expression | 75-90% increase | [3][4] |

Table 2: Effect of this compound on Platelet-Leukocyte Aggregates

| Assay Type | This compound Concentration | Condition | Endpoint Measured | Result | Reference |

| Flow Cytometry | 20 µM | Whole-blood perfusion through damaged vessel | Increase in platelet-leukocyte aggregates | 48 +/- 21% above control | [9] |

| Flow Cytometry | 40 µM | Whole-blood perfusion through damaged vessel | Increase in platelet-leukocyte aggregates | 45 +/- 26% above control | [9] |

Table 3: Synergistic Effect of this compound with Platelet Agonists (LTA)

| Agonist Combination | Parameter | % Increase vs. Agonist Alone | % Increase vs. This compound Alone | Reference |

| This compound + ADP | Amplitude | 16.9% | 26.2% | [2] |

| Slope | 60.0% | 77.2% | [2] | |

| Area Under the Curve (AUC) | 54.7% | 65.6% | [2] | |

| This compound + Thromboxane A2 (TxA2) | Area Under the Curve (AUC) | 27.9% | - | [2] |

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation.[10] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., saline).

-

Platelet agonists: Adenosine diphosphate (ADP), Collagen, Arachidonic Acid (AA).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

-

Calibrated pipettes.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[1][11]

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at >1500 x g for 15 minutes to obtain PPP.[1]

-

Adjust the platelet count in the PRP to 200-300 x 10⁹/L using autologous PPP if necessary.[12]

-

-

Sample Preparation:

-

Aggregation Measurement:

-

Place a cuvette containing PPP in the aggregometer to set 100% light transmission.

-

Place a cuvette containing PRP in the aggregometer to set 0% light transmission.

-

Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.

-

Add the desired concentration of this compound (or vehicle) and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

Add a platelet agonist (e.g., ADP at 2-10 µM, Collagen at 1-5 µg/mL, or Arachidonic Acid at 0.5-1.5 mM) to induce aggregation.[14][15][16]

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation, the slope of the aggregation curve, and the area under the curve (AUC).

-

Compare the results from this compound-treated samples to the vehicle control.

-

Flow Cytometry for P-selectin (CD62P) Expression

Flow cytometry allows for the quantification of specific cell surface markers, such as P-selectin, on individual platelets.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

This compound stock solution.

-

Fluorochrome-conjugated anti-CD62P antibody (e.g., FITC-conjugated).

-

Fluorochrome-conjugated isotype control antibody.

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Protocol:

-

Sample Preparation and Staining:

-

Dilute whole blood 1:1 with PBS.

-

Prepare tubes with a range of this compound concentrations (e.g., 1 µM, 10 µM) and a vehicle control.

-

Add the diluted blood to the tubes and incubate for a specified time at room temperature.

-

Add the anti-CD62P antibody or isotype control and incubate for 20-30 minutes at room temperature in the dark.[17]

-

-

Fixation:

-

Add 1 mL of cold 1% paraformaldehyde to each tube and incubate for at least 30 minutes at 4°C.[18]

-

-

Acquisition:

-

Analyze the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

-

Data Analysis:

-

Determine the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) for each sample.

-

Compare the results from this compound-treated samples to the vehicle control.

-

Signaling Pathways

The precise signaling cascade initiated by this compound is still under investigation, but current evidence points to a multi-faceted mechanism that enhances platelet aggregation.

Conclusion

The in vitro assays detailed in these application notes provide robust and reproducible methods for characterizing the pro-aggregatory effects of this compound. By employing Light Transmission Aggregometry and Flow Cytometry, researchers can gain valuable insights into the dose-dependent effects of this compound on platelet function and its interplay with various signaling pathways. The provided protocols and data serve as a comprehensive resource for scientists and drug development professionals investigating the hemostatic properties of this compound and related compounds. Further research is warranted to fully elucidate the molecular targets and downstream signaling events modulated by this compound to refine its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]

- 3. Effects of this compound on platelet functions and arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The hemostatic agent ethamsylate enhances P-selectin membrane expression in human platelets and cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 7. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]

- 8. This compound enhances platelet aggregation through G-proteincoupled receptors in patients with macrohematuria following ureteral lithotripsy: a single-center nonrandomized study | Barinov | Sechenov Medical Journal [sechenovmedj.com]

- 9. The hemostatic agent ethamsylate promotes platelet/leukocyte aggregate formation in a model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. plateletservices.com [plateletservices.com]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. Platelet Aggregation | HE [hematology.mlsascp.com]

- 13. Platelet lumiaggregation testing: Reference intervals and the effect of acetylsalicylic acid in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 14. unimedizin-mainz.de [unimedizin-mainz.de]

- 15. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. med.upenn.edu [med.upenn.edu]

- 18. Platelet Activation [bdbiosciences.com]

Application Notes and Protocols: Etamsylate in Dysfunctional Uterine Bleeding Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysfunctional Uterine Bleeding (DUB), now more commonly classified under the PALM-COEIN system as Abnormal Uterine Bleeding-Endometrial (AUB-E) or Ovulatory (AUB-O), is a prevalent gynecological condition characterized by heavy, prolonged, or irregular uterine bleeding in the absence of recognizable pelvic pathology. Etamsylate is a synthetic hemostatic and angioprotective agent that has been utilized in the management of DUB for several decades. Its non-hormonal nature makes it a suitable option for women where hormonal treatments are contraindicated or not desired. These application notes provide a comprehensive overview of the research applications of this compound in DUB, detailing its mechanism of action, relevant experimental protocols, and a summary of clinical efficacy data.

Mechanism of Action

This compound's primary hemostatic effect is centered on improving capillary wall integrity and promoting the initial stages of platelet adhesion. Unlike antifibrinolytic agents, it does not induce thrombosis. Its multifaceted mechanism involves several pathways:

-

Capillary Resistance and Platelet Adhesion: this compound acts on the endothelium of small blood vessels, increasing capillary resistance and reducing permeability. It enhances platelet adhesiveness by promoting the expression of P-selectin, a cell adhesion molecule on the surface of platelets and endothelial cells, which facilitates platelet-leukocyte interactions and the formation of the primary hemostatic plug.[1][2][3]

-

Prostaglandin Synthesis Inhibition: In the endometrium, an imbalance of prostaglandins is implicated in DUB. This compound has been shown to inhibit the biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] By reducing PGI2 levels, this compound shifts the local balance towards pro-aggregatory thromboxanes, aiding hemostasis. Some in vitro studies also suggest it inhibits the synthesis of PGE2, PGF2α, and thromboxane B2.[4]

-

Anti-Angiogenic Effects: More recent research suggests that abnormal angiogenesis in the endometrium contributes to AUB.[5][6] this compound has been found to inhibit the Fibroblast Growth Factor (FGF) signaling pathway, which is crucial for angiogenesis. By blocking this pathway, it may reduce the formation of fragile, leaky vessels in the endometrium, contributing to a reduction in blood loss.

Figure 1: Proposed mechanism of action for this compound in DUB.

Quantitative Data Summary

Clinical trials have demonstrated the efficacy of this compound in reducing menstrual blood loss (MBL), although results vary. Tranexamic acid generally shows greater efficacy in head-to-head comparisons.

Table 1: Efficacy of this compound in Dysfunctional Uterine Bleeding

| Study / Comparison | Drug & Dosage | Mean MBL Reduction | Key Findings | Reference(s) |

|---|---|---|---|---|

| vs. Mefenamic Acid | This compound 500mg QID | 20% | Both drugs significantly reduced MBL. This compound showed a greater effect as the trial progressed. | [7] |

| Mefenamic Acid 500mg TID | 24% | Onset of effect was more rapid than this compound. | [7] | |

| vs. Tranexamic Acid & Mefenamic Acid | This compound 500mg 6-hourly | No significant reduction | This compound was not effective in reducing mean MBL in this trial. | [8][9] |

| Mefenamic Acid 500mg 8-hourly | 20% (from 186ml to 148ml) | Statistically significant reduction in MBL. | [8][9] | |

| Tranexamic Acid 1g 6-hourly | 54% (from 164ml to 75ml) | Highly effective and superior to both other treatments. | [8][9] | |

| vs. Placebo (IUD-induced menorrhagia) | This compound | Significant reduction | Number of bleeding days and amount of menstrual flow were significantly less than placebo. | [10] |

| | Placebo | - | - |[10] |

Table 2: Comparative Study Using Pictorial Blood Assessment Chart (PBAC)

| Parameter | Tranexamic Acid Group (n=25) | This compound Group (n=25) | Finding | Reference(s) |

|---|---|---|---|---|

| PBAC Mean Score (Post-treatment) | 293.84 ± 137.50 | 326.24 ± 83.89 | Both drugs reduced MBL, but tranexamic acid was more efficacious. | [11][12] |

| Hemoglobin (Hb) Level (g/dL, Post-treatment) | 12.96 ± 0.99 | 12.02 ± 1.07 | Hb level increased slightly more in the tranexamic acid group. | [11][12] |

| Endometrial Thickness (mm, Post-treatment) | 3.40 ± 0.99 | 7.64 ± 2.53 | Endometrial thickness was lower in the tranexamic acid group. |[11][12] |

Experimental Protocols

In Vivo & Clinical Research Protocols

A typical clinical trial workflow is essential for evaluating the efficacy of this compound in a DUB patient population. Central to this is the accurate measurement of MBL.

Figure 2: General experimental workflow for a DUB clinical trial.

Protocol 4.1.1: Menstrual Blood Loss (MBL) Measurement - Alkaline Hematin Method (Gold Standard)